molecular formula C10H9N3OS2 B1586580 N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide CAS No. 353254-76-9

N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide

Cat. No. B1586580
M. Wt: 251.3 g/mol
InChI Key: VERDFHOICHJZIA-UHFFFAOYSA-N
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Description

“N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide” is a chemical compound used in scientific research . It has a molecular weight of 251.33 and a molecular formula of C10H9N3OS2 .


Molecular Structure Analysis

The crystal structures of similar compounds have been determined by the method of single crystal X-ray diffraction . In these crystals, the molecules have taken four types of conformation due to intra-molecular rotations around N–C and C–C bonds .

Scientific Research Applications

Anticancer Activity

  • Microwave-Assisted Synthesis for Anticancer Evaluation : A study by Tiwari et al. (2017) highlights the synthesis of Schiff’s bases containing thiadiazole and benzamide, which exhibit significant anticancer activity against various human cancer cell lines, such as melanoma, leukemia, cervical cancer, and breast cancer (Tiwari et al., 2017).

Synthesis and Structural Analysis

  • Synthesis and Characterization of Thiadiazolobenzamide : Adhami et al. (2012) detailed the synthesis of a related compound via cyclization of thioxothiourea and its subsequent formation into Ni and Pd complexes. These complexes were characterized using various spectroscopic methods and theoretical QM calculations (Adhami et al., 2012).

Supramolecular Gelators

  • Role of Methyl Functionality in Supramolecular Gelators : A study by Yadav and Ballabh (2020) synthesized N-(thiazol-2-yl) benzamide derivatives to investigate their gelation behavior. This study is significant for understanding the influence of methyl functionality on gelation in ethanol/water and methanol/water mixtures (Yadav & Ballabh, 2020).

Spectroscopic Studies

  • Fluorescence Effects in Bio-Active Compounds : Matwijczuk et al. (2018) conducted fluorescence studies on derivatives in aqueous solutions, highlighting the impact of molecular aggregation and amino group position on fluorescence effects (Matwijczuk et al., 2018).

Antimicrobial Activity

  • Antibacterial and Antifungal Activities of Derivatives : Patel and Patel (2015) synthesized heterocyclic compounds with benzamide derivatives, exhibiting significant antibacterial and antifungal properties against various microorganisms (Patel & Patel, 2015).

Vascular Endothelial Growth Factor Inhibition

  • Inhibition of Vascular Endothelial Growth Factor Receptor-2 : Borzilleri et al. (2006) identified substituted benzamides as potent inhibitors of VEGFR-2 kinase activity, which could be critical in cancer treatment (Borzilleri et al., 2006).

Keto/Enol Equilibrium Studies

  • Solvent Polarizability Effects : Matwijczuk et al. (2017) investigated the keto/enol equilibrium of certain bioactive molecules from the 1,3,4-thiadiazole group, showing how solvent and temperature affect this equilibrium (Matwijczuk et al., 2017).

Future Directions

“N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide” is used in scientific research , and its potential applications could be explored further. Given the cytotoxic properties of similar compounds , it could be interesting to investigate its potential use in cancer treatment.

properties

IUPAC Name

N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS2/c1-15-10-12-9(13-16-10)11-8(14)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERDFHOICHJZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NS1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375688
Record name N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide

CAS RN

353254-76-9
Record name N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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